Acid Violet 5
Description
Global Context of Acid Violet 5 within Industrial Dye Applications
This compound holds a significant position in various industrial applications, primarily within the textile sector. It is extensively utilized for dyeing protein-based fibers such as wool and silk, as well as synthetic polyamide textiles, under acidic pH conditions (typically below 3) to achieve vibrant violet hues worlddyevariety.comakshayind.in. Beyond textiles, this compound is also employed in the production of colored inks .
In scientific research, this compound finds utility in several domains. In chemistry, it serves as a pH indicator and is used in titration experiments . In biological studies, it is occasionally employed in histological staining to visualize cellular structures . Furthermore, research has investigated its potential antimicrobial properties in medical contexts .
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| C.I. Number | 18125 | worlddyevariety.com |
| CAS Registry Number | 10130-48-0 | chemsrc.com |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₁₀S₃ | chemsrc.com |
| Molecular Weight | 678.62 g/mol | chemsrc.comworlddyevariety.com |
| Chemical Class | Azo dye (disulfonated) | |
| Color | Vivid purple | |
| Ionic Nature | Anionic | |
| Water Solubility | High | |
| Melting Point | 240 °C (decomposition) | chemsrc.com |
Table 2: Industrial and Scientific Applications of this compound
| Application Area | Specific Use | Source |
| Industrial | ||
| Textile Dyeing | Wool, silk, polyamide fibers (under acidic conditions) | worlddyevariety.comakshayind.in |
| Ink Production | Colored inks | |
| Scientific Research | ||
| Chemistry | pH indicator, titration experiments | |
| Biology | Histological staining (to visualize cellular structures) | |
| Medicine | Investigated for potential antimicrobial properties |
Interdisciplinary Significance of this compound Research
Research into this compound is inherently interdisciplinary, spanning chemistry, environmental science, and materials science, largely driven by its widespread industrial use and subsequent environmental presence. From an environmental perspective, the persistence of this compound in aquatic systems poses potential risks . Studies indicate that the dye can undergo photodegradation under UV light, leading to the formation of by-products, whose toxicity and exact composition require further quantitative analysis . The efficiency of degradation processes is influenced by factors such as pH levels and the presence of catalysts like titanium dioxide (TiO₂) .
In chemistry, research focuses on understanding the detailed mechanistic pathways of this compound's oxidation and reduction, as well as its reactivity and environmental impact . This includes exploring its interactions with various solvents, where color shifts suggest that solvent polarity affects the dye's electronic transitions .
From a materials science and engineering standpoint, the anionic nature and sulfonate groups of this compound facilitate its adsorption onto various materials, including biochar and activated carbon . This adsorption occurs through mechanisms such as electrostatic interactions with positively charged surfaces and π-π stacking between the dye's aromatic components and carbon matrices . Such research is crucial for developing effective remediation strategies for dye-contaminated wastewater.
Evolution of Research Paradigms for this compound Studies
The trajectory of research concerning this compound has evolved significantly, shifting from an initial focus on its synthesis and application to a more comprehensive understanding of its environmental fate and remediation. Early paradigms primarily centered on optimizing its manufacturing methods, such as the coupling of N-(4-aminophenyl)acetamide diazo with 4-Hydroxy-5-(phenylsulfonamido)naphthalene-2,7-disulfonic acid to achieve desired properties for textile dyeing worlddyevariety.com.
As environmental awareness grew, research paradigms expanded to address the ecological impact of industrial dyes. This led to an increased focus on the environmental persistence of this compound and the development of methods for its degradation and removal from wastewater streams dergipark.org.trepa.gov. Current research actively explores advanced oxidation processes (AOPs) and adsorption techniques. For instance, studies have investigated the potential of photodegradation under UV light, noting degradation rates of up to 95% within three hours under optimal conditions (e.g., pH 7 with UV irradiation) . Adsorption studies have provided data on the capacity of materials like activated carbon for this compound removal, showing capacities of approximately 7–9 mg/g with an equilibrium time of 30–60 minutes at a pH optimum greater than 7 .
Despite advancements, key research gaps remain, including the need for detailed mechanistic studies on the dye's oxidation/reduction pathways and quantitative analysis of degradation intermediates and their potential toxicity . Comparative efficiency studies of different AOPs (e.g., ozonation versus Fenton processes) for this compound are also areas of ongoing investigation, highlighting the continuous evolution of research towards more effective and environmentally sound solutions .
Table 3: Selected Research Findings on this compound Degradation/Adsorption
| Method | Key Finding / Parameter | Value / Observation | Source |
| Photodegradation | Degradation efficiency (UV light, optimal conditions) | Up to 95% within 3 hours (at pH 7) | |
| Adsorption | Adsorbent: Activated Carbon | Capacity: ~7–9 mg/g | |
| Equilibrium Time (Activated Carbon) | 30–60 minutes | ||
| pH Optimum (Activated Carbon) | >7 | ||
| General Degradation | Persistence in aquatic systems | Can undergo photodegradation, forms toxic by-products | |
| Need for targeted research | Elucidate unresolved aspects of reactivity and environmental impact |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3-[(4-acetamidophenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O10S3.2Na/c1-14-3-9-19(10-4-14)40(32,33)29-21-13-20(41(34,35)36)11-16-12-22(42(37,38)39)24(25(31)23(16)21)28-27-18-7-5-17(6-8-18)26-15(2)30;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEGITQOJDSUSE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4Na2O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-48-0 | |
| Record name | C.I. Acid Violet 5, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Pathways and Structural Modification Research of Acid Violet 5
Methodologies for Acid Violet 5 Synthesis and Analogues
The core synthesis of this compound is a multi-step process involving condensation, diazotization, and coupling reactions. nih.gov
The synthesis of this compound begins with a primary condensation reaction. This step involves the reaction of H acid monosodium salt (1-amino-8-naphthol-3,6-disulfonic acid) with cyanuric chloride. nih.gov This condensation is typically carried out under controlled conditions, including a low temperature range of 3–8°C and an acidic pH maintained between 1.5–1.8 using hydrochloric acid, over a duration of 2–3 hours. nih.gov A secondary condensation step is also crucial, occurring after the coupling reaction. This involves the coupling product reacting with 2-amino-5-sulfobenzoic acid at a temperature of 50–55°C and a pH of 7.3–7.5, lasting for 4–5 hours. nih.gov
While direct esterification is not a primary step in the documented this compound synthesis, esterification approaches are utilized in the preparation of related acid dyes, such as Acid Violet 1. In such syntheses, dimethyl sulfate (B86663) can be employed as an esterifying agent to introduce methyl groups. tcichemicals.comnih.gov This process, often catalyzed by magnesium oxide in an alcohol solvent like ethanol, occurs under normal pressure at temperatures between 40–60°C for 2–5 hours, aiming to enhance dye solubility and fixation. tcichemicals.comnih.gov
Table 1: Key Synthesis Parameters for this compound Condensation Steps
| Step | Reactants | Conditions | Temperature (°C) | pH | Duration (hours) |
| Primary Condensation | H acid monosodium salt, Cyanuric chloride | Ice bath, maintained with HCl | 3–8 | 1.5–1.8 | 2–3 |
| Secondary Condensation | Coupling product, 2-amino-5-sulfobenzoic acid | 50–55 | 7.3–7.5 | 4–5 |
Diazotization is a critical intermediate step in the synthesis of this compound. It involves the reaction of anisidine (specifically 4-methoxyaniline) with sodium nitrite (B80452) in a mixed acid solution (HCl/H₂SO₄). nih.gov This reaction is conducted at a low temperature, typically between 0–5°C, with a molar ratio of anisidine to sodium nitrite of approximately 1:1.05. nih.gov This process generates a diazonium salt, which is essential for the subsequent formation of the azo bond. nih.gov
Following diazotization, the diazonium salt undergoes an azo coupling reaction with the primary condensate (formed from H acid and cyanuric chloride). nih.gov This coupling step, which introduces the characteristic azo (–N=N–) chromophore responsible for the dye's color properties, is performed at a temperature of 2–6°C and a pH adjusted to 6.8–7.0 using sodium carbonate. nih.gov Generally, azo dyes are synthesized via a two-stage reaction sequence: first, the diazotization of a primary aromatic amine to form a diazonium salt, and second, the azo coupling of this diazonium salt with an electron-rich aromatic compound such as a phenol, an aromatic amine, or a β-ketoacid derivative. nih.govwikipedia.orgwikipedia.orgfishersci.cawikidata.orgfishersci.cathegoodscentscompany.comfishersci.no These reactions are typically carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt. nih.govwikidata.orgfishersci.no
Research into the synthesis of acid dyes, including the Acid Violet series, continuously seeks to optimize processes and explore novel routes. Patented industrial methods for this compound have achieved a 30% reduction in production time by employing mixed acid diazotization, which accelerates reaction kinetics and minimizes byproduct formation, and by maintaining alkaline conditions during secondary condensation to prevent hydrolysis of sulfonic acid groups. nih.gov Furthermore, energy efficiency is improved by integrating exothermic coupling with endothermic condensation, eliminating the need for sequential heating/cooling cycles. nih.gov
Historically, some alternative preparation routes for related acid dyes, such as Acid Violet 1, involved organic solvents like orthodichlorobenzene or meta-dichlorobenzene for condensation, followed by alkylation. tcichemicals.comnih.gov However, these methods proved less favorable in industrial practice due to the use of toxic, flammable, and high-boiling solvents, complicating equipment requirements and safety, alongside lower transformation efficiency and higher costs. tcichemicals.comnih.gov
More recent explorations into novel acid dyes have focused on synthesizing compounds with specific structural motifs, such as coumarin (B35378) moieties. easychem.orgnih.gov These novel acid dyes, prepared through diazotization of various sulfonic acid-based amines and subsequent coupling reactions, have demonstrated favorable properties, including good light fastness and excellent rubbing, perspiration, and washing fastness on wool and silk fabrics. easychem.orgnih.gov The resulting dyes exhibit color shades ranging from blue to violet with good depth and levelness. easychem.orgnih.gov
Targeted Synthesis of this compound Derivatives for Specific Research Applications
The modification of this compound and its analogues often involves the strategic introduction of functional groups or the development of polymeric forms to tailor their properties for diverse research applications.
This compound inherently contains several functional groups, including sulfonate groups (─SO₃⁻Na⁺), an acetamido phenylazo group, and a p-toluenesulfonamide (B41071) substituent. nih.gov These groups are critical for conferring high water solubility and anionic characteristics, making the dye suitable for protein-based fibers and polyamide textiles. nih.gov
Research on derivatives of Acid Violet 3, a related acid azo dye, highlights the impact of strategically introducing different functional groups on the dye's photophysical properties. nih.gov By changing substituents on the phenyl moiety (e.g., to fluorine, morpholine, N(CH₃)₂, NO₂, OCH₃, or OH groups), researchers have demonstrated the ability to tune the absorption maximum by approximately 100 nm. nih.gov Specifically, electron-donating groups lead to a red shift in absorption, while electron-withdrawing groups cause a blue shift. nih.gov This targeted modification allows for control over the dye's spectral characteristics, which is valuable for applications in optical devices, photosensing, and photomedicine. nih.gov The presence of sulfonic acid groups in acid dyes generally enhances their water solubility and facilitates binding to various biological molecules. uni.lu
Table 2: Impact of Functional Group Introduction on Acid Violet 3 Derivatives
| Functional Group Introduced | Electronic Effect | Impact on Absorption Maximum | Reference |
| Electron-donating groups | Increased electron density | Red shift | nih.gov |
| Electron-withdrawing groups | Decreased electron density | Blue shift | nih.gov |
The development of polymeric forms of acid violet dyes is a significant area of research aimed at enhancing their performance and expanding their applications. Polymeric materials can be designed to incorporate dyes, thereby conferring new functionalities while preserving the mechanical integrity of the polymer matrix. sigmaaldrich.com
Various methodologies are employed for developing polymeric dye systems. These include electrostatic self-assembly, where charged dye molecules interact with oppositely charged polymer chains, and cross-linking, which creates a stable polymer network. nih.gov Copolymerization of colored monomers is another approach, allowing the dye chromophore to be directly integrated into the polymer backbone. nih.gov
For anionic azo dyes containing sulfonate moieties, such as this compound, efficient adsorption onto polymers like starch and β-cyclodextrin derivatives has been observed. nih.gov This adsorption is primarily driven by hydrogen bonding interactions between the hydroxyl and amine groups present on the polymers and the sulfonate groups of the azo dyes. nih.gov Furthermore, β-cyclodextrins can form inclusion complexes with azo dyes, contributing to their sorption properties, although this interaction is often pH-dependent. nih.gov
In specific research applications, molecularly imprinted polymers (MIPs) have been developed for the selective determination and removal of acid violet dyes, such as Acid Violet 19. fishersci.pt These MIPs are synthesized through polymerization reactions using functional monomers (e.g., 1-vinyl imidazole) and radical initiators, creating a polymer matrix with specific recognition sites tailored to the dye molecule. fishersci.pt This approach demonstrates the utility of polymeric forms for advanced separation and analytical techniques.
Comprehensive Degradation and Remediation Research of Acid Violet 5 in Aqueous Systems
Electrochemical Degradation Research of Acid Violet 5
Optimization of Electrochemical Oxidation Parameters (e.g., Applied Current Density, Electrolysis Duration)
Electrochemical oxidation has emerged as a promising method for the degradation of recalcitrant dyes. The efficiency of this process is significantly influenced by operational parameters such as applied current density and electrolysis duration. Studies on related acid and reactive violet dyes provide insights into optimal conditions.
For instance, the electrochemical degradation of Acid Violet 7 (AV7) using Pt/Ir electrodes demonstrated that a current density of 7.5 mA/cm² over a 12-hour period achieved a high chemical oxygen demand (COD) removal efficiency of 99.83%. researchgate.net Similarly, in the electrochemical oxidation of a general acid violet dye using transition metal modified kaolin (B608303) graphite (B72142) electrodes, an optimized current density of 40 mA/cm² resulted in 100% COD removal. fezzanu.edu.ly
While specific data for this compound is limited in the provided context, research on similar dyes like Crystal Violet (CV) offers transferable principles. Degradation of Crystal Violet using a Ti/Pt/SnO₂ electrode achieved 100% removal for a 10 mg/L solution within 120 minutes at a current density of 50 mA/cm². mdpi.com Increasing the initial concentration of Crystal Violet to 50 mg/L required a doubled treatment time of 120 minutes to achieve complete disappearance at 60 mA/cm². mdpi.com Another study on Crystal Violet degradation with a PbO₂ electrode found that a current density of 55 mA/cm² was optimal, leading to a 99% removal rate. semanticscholar.org
The effect of current density is crucial as it directly impacts the generation of oxidizing species, such as hydroxyl radicals and active chlorine, which are responsible for dye degradation. Higher current densities generally lead to increased removal efficiency, as observed in studies on textile effluents where both color and COD removal improved with increasing applied current density (85 to 425 A/m²). hilarispublisher.com
Table 1: Optimized Electrochemical Oxidation Parameters for Violet Dyes
| Dye Type (Example) | Electrode Material | Optimized Current Density | Electrolysis Duration | Removal Efficiency / COD Removal | Reference |
| Acid Violet 7 | Pt/Ir | 7.5 mA/cm² | 12 hours | 99.83% COD removal | researchgate.net |
| Acid Violet (general) | Modified Kaolin Graphite | 40 mA/cm² | Not specified | 100% COD removal | fezzanu.edu.ly |
| Crystal Violet | Ti/Pt/SnO₂ | 50 mA/cm² | 120 minutes | 100% (10 mg/L) | mdpi.com |
| Crystal Violet | PbO₂ | 55 mA/cm² | 180 minutes | 99% | semanticscholar.org |
Adsorption-Based Removal Strategies for this compound
Adsorption is recognized as a highly effective, economical, and easy-to-handle process for dye removal from aqueous solutions. The development of novel adsorbent materials and the understanding of adsorption mechanisms are critical for optimizing this strategy. eeer.org
Development and Evaluation of Novel Adsorbent Materials (e.g., Biowaste, Biochar, Modified Chitosan)
A wide array of materials, particularly low-cost and environmentally friendly options, have been explored for their efficacy in adsorbing acid violet dyes.
Carbon Nanotubes: Multi-walled carbon nanotubes have been successfully employed for the decolorization of Acid Violet 17, achieving a high removal efficiency of up to 95.9%. who.int
Biochar: Biochar, a carbon-rich material produced from biomass pyrolysis, is gaining significant attention due to its porous structure, high specific surface area, and abundant functional groups. nih.gov Studies have shown that bamboo biochar can effectively remove Reactive Violet 5 (RV5), with removal efficiencies ranging from 70.9% to 96% for initial dye concentrations of 10-50 mg/L, demonstrating a maximum adsorption capacity of 5.106 mg/g. nih.gov Biochar derived from Annona reticulata, when valorized by chitosan (B1678972) molecules, achieved 94.37% removal of azo dye from textile wastewater in column experiments. gnest.org Modified biochar, through techniques like acid-base activation or metal-heteroatom impregnation, further enhances its adsorption capacity. nih.govsci-hub.se
Chitosan and Modified Chitosan: Chitosan, a biopolymer, is highly effective due to its amino functional groups that readily form bonds with dye molecules, leading to high adsorption rates. mdpi.com Chitosan-based materials have been investigated for their acid resistance and efficacy in azo dye adsorption. gnest.org The modification of biochar with polyvinyl alcohol (PVA) and chitosan (CTS) enhances properties such as surface functional groups, adsorption capacity, porosity, and stability, making them effective for dye removal. mdpi.com
Other Biowaste and Low-Cost Adsorbents: Agricultural wastes and lignocellulosic materials, such as orange peel, have been identified as efficient and economical adsorbents for Acid Violet 17 removal. doi.org Activated charcoal and polyaniline coated charcoal have also been investigated for Acid Violet 19 removal. ijtrd.com
Table 2: Adsorption Performance of Novel Adsorbent Materials for Violet Dyes
| Adsorbent Material | Dye Type (Example) | Removal Efficiency | Adsorption Capacity (max) | Key Characteristics / Notes | Reference |
| Multi-walled Carbon Nanotubes | Acid Violet 17 | 95.9% | Not specified | Optimal at pH 4, 3 hours equilibrium time. | who.int |
| Bamboo Biochar | Reactive Violet 5 | 70.9-96% | 5.106 mg/g | Pyrolyzed at 500 °C, follows pseudo-second-order kinetics and Langmuir isotherm. | nih.gov |
| Chitosan-valorized Annona reticulata Biochar | Azo dye (general) | 94.37% | Not specified | Effective in column experiments, acid-resistant. | gnest.org |
| Activated Charcoal | Acid Violet 19 | Varies | Not specified | Removal increases with agitation time and adsorbent dose; decreases with initial concentration. | ijtrd.com |
Adsorption Equilibrium and Kinetic Modeling of this compound Interactions
Understanding the equilibrium and kinetic behavior of dye adsorption is crucial for designing efficient treatment systems. Adsorption equilibrium describes the distribution of dye molecules between the adsorbent and the solution at a steady state, often modeled by isotherms, while kinetic models describe the rate at which adsorption occurs.
For Acid Violet 7 (AV7) adsorption onto MOF-5, the adsorption isotherm was best described by the Henry and Freundlich models. as-proceeding.comas-proceeding.com This suggests a heterogeneous adsorption process. For Acid Violet 17 adsorption by multi-walled carbon nanotubes, the Freundlich isotherm also provided a good fit. who.int Similarly, for Acid Violet 19 adsorption onto charcoal and polyaniline coated charcoal, both Langmuir and Freundlich isotherm equations were used to analyze the experimental data. ijtrd.com The Langmuir isotherm, which assumes monolayer adsorption, was favored for Reactive Violet 5 (RV5) adsorption onto bamboo and calabash biochar. nih.gov
Regarding kinetics, the adsorption of Acid Violet 7 onto MOF-5 was best described by the Elovich and pseudo-second-order kinetic models. as-proceeding.comas-proceeding.com The pseudo-second-order model often indicates that chemical interactions play a dominant role in the adsorption process. as-proceeding.com This finding is consistent with the adsorption of Acid Violet 17 by multi-walled carbon nanotubes, which also followed pseudo-second-order kinetics. who.int Reactive Violet 5 adsorption on bamboo and calabash biochar similarly conformed to pseudo-second-order kinetics. nih.gov The pseudo-second-order kinetic model generally provides a good fit for the adsorption of various dyes onto different adsorbents, suggesting that the adsorption rate is controlled by the adsorbate concentration and the number of available active sites on the adsorbent. as-proceeding.comaip.org
Table 3: Adsorption Isotherm and Kinetic Models for Violet Dyes
| Dye Type (Example) | Adsorbent Material | Best-Fit Isotherm Model(s) | Best-Fit Kinetic Model(s) | Reference |
| Acid Violet 7 | MOF-5 | Henry, Freundlich | Elovich, Pseudo-second-order | as-proceeding.comas-proceeding.com |
| Acid Violet 17 | Multi-walled Carbon Nanotubes | Freundlich | Pseudo-second-order | who.int |
| Acid Violet 19 | Charcoal, Polyaniline Coated Charcoal | Langmuir, Freundlich | Not specified | ijtrd.com |
| Reactive Violet 5 | Bamboo Biochar | Langmuir | Pseudo-second-order | nih.gov |
Investigation of Environmental Factors Influencing Adsorption Efficiency (e.g., pH, Initial Dye Concentration)
Several environmental factors significantly influence the efficiency of adsorption processes.
pH: The initial pH of the solution is a critical parameter as it affects the surface charge of the adsorbent and the ionization state of the dye molecules. nih.gov For Acid Violet 17, maximum adsorption efficiency was observed at an acidic pH of 4. who.int Similarly, for Acid Violet 19, an acidic pH of 3 was found to be favorable for maximum adsorption. ijtrd.com However, some studies on Acid Violet 17, 49, 54, 15, and Acid Red 119 reported that effective removal was achieved at basic pH values (greater than 8.0), with maximum removal at pH 9. ojhas.org This discrepancy suggests that the optimal pH can vary depending on the specific Acid Violet dye isomer and the characteristics of the adsorbent material.
Initial Dye Concentration: The initial dye concentration plays a significant role in adsorption efficiency. Generally, as the initial dye concentration increases, the percentage removal efficiency tends to decrease. who.intijtrd.comderpharmachemica.comiscientific.org However, the actual amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) often increases with higher initial dye concentrations due to a larger driving force for mass transfer. derpharmachemica.comiscientific.org
Adsorbent Dose: Increasing the adsorbent dose typically leads to an increase in dye removal efficiency due to the greater availability of adsorption sites. who.intijtrd.comiscientific.org For Acid Violet 17, removal efficiency increased with increasing adsorbent dose. who.int
Contact Time: Adsorption efficiency generally increases with contact time until equilibrium is reached. For Acid Violet 17, maximum adsorption occurred within the first 60 minutes, with equilibrium achieved in 180 minutes. who.int
Biological Degradation (Biodegradation and Bioremediation) Studies of this compound
Biological degradation, or bioremediation, offers an eco-friendly and cost-effective approach to treating dye-polluted wastewater. This involves the use of microbial strains or consortia capable of breaking down complex dye molecules into less harmful or non-toxic intermediates. neptjournal.comresearchgate.net
Isolation and Characterization of this compound-Degrading Microbial Strains and Consortia (e.g., Bacterial and Fungal Isolates)
Significant research has focused on identifying and characterizing microorganisms with the ability to degrade various acid and reactive violet dyes.
Bacterial Isolates and Consortia:
Paracoccus sp. GSM2 was isolated from textile mill effluent and demonstrated a remarkable ability to degrade Reactive Violet 5 as a sole carbon source. This strain achieved complete decolorization of 100 mg/L Reactive Violet 5 within 16 hours and 73% decolorization of 800 mg/L within 38 hours under static conditions. Optimal conditions for decolorization were a pH range of 6.0-9.0 and a temperature range of 25-40°C. nih.gov
A bacterial consortium designated RVM 11.1, isolated from contaminated soil, exhibited a 94% decolorization ability for Reactive Violet 5 (RV5) within 37 hours. This consortium was effective over a wide pH range (6.5-8.5) and temperature range (25-40°C). researchgate.net
Another mixed bacterial culture, SB4, composed of six bacterial strains (Bacillus sp. V1DMK, Lysinibacillus sp. V3DMK, Bacillus sp. V5DMK, Bacillus sp. V7DMK, Ochrobacterium sp. V10DMK, Bacillus sp. V12DMK), was developed for the decolorization and degradation of Reactive Violet 5R. This consortium effectively decolorized 200 mg/L of RV5R within 18 hours under static conditions and maintained efficiency even at high dye (1500 mg/L) and salt (20 g/L NaCl) concentrations. The optimal temperature was 37°C and pH 7.0. researchgate.net
Fungal Isolates and Consortia:
Pure fungal cultures have been explored for azo dye mineralization, although they typically have longer growth cycles and moderate decolorization rates compared to bacterial systems. nih.gov
A fungal consortium, Trametes sp. SQ01, has been reported to achieve 86% degradation of Acid Violet 17. neptjournal.com
Fungal-bacterial consortia have shown enhanced decolorization capabilities. For instance, a consortium of Penicillium citrinum MTCC 8009 and Bacillus cohnii achieved 92% decolorization of basic violet dye, outperforming individual cultures. rajpub.com The synergistic effect within microbial consortia allows for more rapid and complete degradation of dye molecules, as different strains can target various positions on the dye molecule or consume intermediate degradation metabolites produced by others. researchgate.netresearchgate.net
Table 4: Microbial Strains and Consortia for Violet Dye Degradation
| Microbial Strain/Consortium | Dye Type (Example) | Decolorization/Degradation Efficiency | Optimal Conditions (pH, Temperature) | Reference |
| Paracoccus sp. GSM2 | Reactive Violet 5 | 100% (100 mg/L in 16h) | pH 6.0-9.0, 25-40°C | nih.gov |
| Bacterial Consortium RVM 11.1 | Reactive Violet 5 | 94% (within 37h) | pH 6.5-8.5, 25-40°C | researchgate.net |
| Bacterial Mixed Cultures SB4 | Reactive Violet 5R | 200 mg/L in 18h | pH 7.0, 37°C | researchgate.net |
| Fungal Consortium (Trametes sp. SQ01) | Acid Violet 17 | 86% | Not specified | neptjournal.com |
| Fungal-Bacterial Consortium (Penicillium citrinum & Bacillus cohnii) | Basic Violet | 92% | Not specified | rajpub.com |
Enzymatic Bioremediation of this compound (e.g., Laccases, Peroxidases, Azoreductases)
Enzymatic bioremediation offers an efficient, ecological, and innovative approach to degrade textile dyes like this compound worlddyevariety.com. Key enzymes involved in the degradation of azo dyes, including acid dyes, are azoreductases, laccases, and peroxidases worlddyevariety.comnih.gov.
Azoreductases primarily catalyze the reductive cleavage of azo bonds (–N=N–), leading to the formation of colorless aromatic amines. This process is generally more active under anaerobic conditions, as oxygen can inhibit azoreductase activity. Conversely, laccases and peroxidases are oxidative enzymes that can degrade a series of dyes due to their non-specificity, acting on phenolic groups via a free radical mechanism to form less toxic aromatic compounds nih.gov. These enzymes are typically active under aerobic conditions nih.gov. For instance, laccases produced by Pseudomonas putida have shown promising bioremediation potential for highly toxic synthetic azo dyes nih.gov. While direct studies on this compound specifically using these enzymes are limited in the provided context, their effectiveness has been demonstrated for other acid dyes. For example, a strain of Lysinibacillus fusiformis was identified for its ability to decolorize Methyl Red dye, involving laccase, azoreductase, and lignin (B12514952) peroxidase. Similarly, Pseudomonas stutzeri has been reported to degrade Acid Blue 113 through the action of azoreductase and laccase.
Optimization of Microbial Decolorization and Degradation Conditions
The efficiency of microbial decolorization and degradation of dyes, including this compound, is significantly influenced by various environmental parameters. Optimizing conditions such as temperature, pH, nutrient availability, and aeration is crucial for enhancing the bioremediation process.
Studies on similar dyes provide insights into optimal conditions:
Temperature: Incubation temperature affects both microbial growth and enzyme activities. For instance, a bacterial consortium effectively decolorized Reactive Violet 5R at an optimal temperature of 37 °C. Similarly, Pseudomonas plecoglossicide MG2 showed maximum Malachite Green decolorization between 30 and 35 °C, with 35 °C being optimal. For Crystal Violet, 37 °C was found to be the optimum temperature for decolorization by Bacillus cereus and Pseudomonas aeruginosa.
pH: The pH of the medium plays a vital role in the ionization and binding of substrates, as well as the solubility of nutrients essential for bacterial growth and decolorization. Optimal pH values for azo dye decolorization are often reported in the range of 6.0–8.0. A bacterial consortium achieved optimal decolorization of Acid Orange at pH 7.5. For Reactive Violet 5R, the maximum decolorization rate was observed at pH 7.0. In the case of Crystal Violet, Bacillus cereus showed best decolorization at pH 7, while Pseudomonas aeruginosa performed optimally at pH 8.
Nutrient Availability: Carbon and nitrogen sources are essential for microbial growth and enzyme production nih.gov. Glucose was identified as the best carbon source for Malachite Green and Crystal Violet decolorization by Bacillus cereus, increasing the rate up to 90%. Peptone and yeast extract have also been reported as effective nitrogen sources that enhance the remediation of dyes like Black B and Congo Red by bacterial isolates nih.gov.
Aeration: Aeration significantly impacts the degradation mechanism. Azoreductases, crucial for initial azo bond cleavage, are often less active in the presence of oxygen, making anaerobic or static conditions preferable for the decolorization phase. However, oxidative enzymes like laccases and peroxidases require oxygen for their activity, suggesting a two-stage anaerobic-aerobic process for complete degradation nih.gov. For example, a bacterial mixed culture effectively decolorized Reactive Violet 5R under static (anaerobic) conditions.
The following table summarizes typical optimal conditions for microbial degradation of various dyes, which can inform the remediation of this compound:
| Dye (Example) | Organism/Consortium | Optimal Temperature (°C) | Optimal pH | Key Nutrient Sources | Aeration Condition | Reference |
| Reactive Violet 5R | Bacterial mixed cultures SB4 | 37 | 7.0 | Glucose, Yeast Extract | Static (Anaerobic) | |
| Acid Orange | Bacterial consortium SPB92 | 32 | 7.5 | Yeast Extract | Static | |
| Malachite Green | Pseudomonas plecoglossicide MG2 | 30-35 | 6-7 | Peptone | Static/Aerobic | |
| Crystal Violet | Bacillus cereus | 37 | 7 | Glucose, Peptone/Yeast | Shaking | |
| Crystal Violet | Pseudomonas aeruginosa | 37 | 8 | Glucose, Peptone/Yeast | Shaking |
Advanced Oxidation Processes (AOPs) in this compound Remediation
Advanced Oxidation Processes (AOPs) represent a powerful class of chemical treatment techniques for the degradation of recalcitrant organic pollutants, including dyes like this compound, in water and wastewater. The fundamental principle of AOPs is the generation of highly reactive species, primarily hydroxyl radicals (•OH), which possess a high oxidation potential (2.80 V). These radicals are non-selective and react rapidly with most organic compounds, leading to their mineralization or transformation into less harmful intermediates. AOPs are considered efficient, cost-effective, and eco-friendly alternatives to conventional treatment methods.
Ozonation and Photo-Ozonation Systems
The effectiveness of ozonation is often pH-dependent. For instance, in the ozonation of Acid Violet 90, maximum efficiency (69.91% removal) was achieved at a neutral pH of 7, indicating a predominant role of hydroxyl radicals in the purification process under these conditions.
Combining ozonation with ultraviolet (UV) irradiation, known as photo-ozonation, can significantly enhance the degradation efficiency. UV light can promote the decomposition of ozone to generate more hydroxyl radicals, leading to faster and more complete dye degradation. While a study on a mixture of dyes including Mordant Violet 40 found ozonation alone to be more effective than UV-assisted ozonation in that specific case, generally, photo-ozonation systems are recognized for their improved efficacy in decolorization and degradation of various dyes, such as Rhodamine B, where UV-assisted ozonation proved highly effective.
The following table illustrates ozonation efficiency for Acid Violet 90:
| Dye (Example) | Process | Initial Concentration (mg/L) | Optimal pH | Ozone Dose (g/L.h) | Time (minutes) | Removal Efficiency (%) | Reference |
| Acid Violet 90 | Ozonation | 50 | 7 | 0.15 | 5 | 69.91 |
Fenton and Photo-Fenton Oxidation in Broader AOP Context
Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV) processes are potent Advanced Oxidation Processes widely employed for the degradation of dyes due to their ability to generate highly reactive hydroxyl radicals. In the Fenton process, ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce •OH radicals. The photo-Fenton process enhances this reaction by utilizing UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺ and further increases the production of •OH radicals, leading to improved degradation rates and mineralization.
Research on various dyes, including those structurally similar to this compound, provides insights into optimal operational parameters:
pH: An acidic environment, typically around pH 3, is generally optimal for Fenton and photo-Fenton reactions, as it favors the stability of Fe²⁺ and the efficient generation of hydroxyl radicals. For Acid Violet 90, the optimum pH for photodegradation by photo-Fenton was established at 3.0. Similarly, for Crystal Violet, the optimal solution pH for Fenton degradation was 3. Reactive Violet 5 also showed highest removal with UV-A-Fenton at pH 3.0.
H₂O₂ Dosage: There is an optimal concentration of H₂O₂; insufficient amounts limit radical generation, while excessive amounts can lead to radical scavenging, reducing efficiency. For Crystal Violet degradation by Fenton, an optimal H₂O₂ dosage of 3.13 mM was found. Reactive Violet 5 showed highest removal with 4.0 mM H₂O₂ in UV-A-Fenton, with higher concentrations leading to scavenging.
Fe²⁺ Dosage: The concentration of the iron catalyst is also critical. An optimal Fe²⁺ dosage ensures sufficient radical generation without leading to scavenging effects or sludge formation. For Crystal Violet, an optimal Fe²⁺ concentration of 0.2 mM was observed for maximum degradation. For Reactive Violet 5, 0.15 mM Fe²⁺ was optimal in the UV-A-Fenton process.
The following table summarizes optimal conditions for Fenton and Photo-Fenton processes for various dyes, offering a guide for this compound remediation:
| Dye (Example) | Process | Optimal pH | Optimal H₂O₂ Dosage | Optimal Fe²⁺ Dosage | Reference |
| Acid Violet 90 | Photo-Fenton | 3.0 | (Dependent) | (Dependent) | |
| Reactive Violet 5 | UV-A-Fenton | 3.0 | 4.0 mM | 0.15 mM | |
| Crystal Violet | Fenton | 3 | 3.13 mM | 0.2 mM | |
| Crystal Violet | Photo-Fenton | 5.6 | 2.0 mM | 0.05 mM |
Hybrid Advanced Oxidation Process Configurations for this compound
Hybrid Advanced Oxidation Processes (AOPs) involve combining two or more AOPs or integrating AOPs with other treatment technologies to achieve enhanced degradation efficiency, reduce treatment time, and overcome the limitations of individual processes. The improved performance of hybrid methods is often attributed to synergistic effects, where the combined technologies yield better results than the sum of their individual applications.
For the remediation of dyes, including this compound, various hybrid AOP configurations have been explored:
Sono-photolysis: This process combines sonication (ultrasound) with photolysis (UV irradiation). For instance, sono-photolysis systems have been successfully applied for the degradation of Reactive Black 5, demonstrating synergistic effects and efficient degradation into intermediates within a short reaction time. The ultrasound can enhance mass transfer and generate additional reactive species, complementing the photochemical reactions.
Combined Fenton and Ultrasound: The combination of ultrasound with the Fenton process has shown to enhance dye degradation. For Crystal Violet, the integration of ultrasound with the Fenton process resulted in a slight enhancement in degradation. Similarly, UV-A-Fenton and Ultrasound-Fenton processes applied to Reactive Violet 5 achieved high removal rates, with both UV-A and ultrasound significantly increasing the kinetic rate of dye removal.
Peroxone (O₃ + H₂O₂): This hybrid system combines ozone with hydrogen peroxide, leading to increased generation of hydroxyl radicals and a strong synergistic effect on pollutants. Peroxone has been shown to be highly effective for the decolorization of dyes like Crystal Violet, achieving over 90% efficiency. For Rhodamine B, a combined PDS/O₃/UV system also demonstrated promising results for high dye concentrations.
These hybrid configurations offer promising avenues for the comprehensive degradation of this compound, leveraging the strengths of different oxidative mechanisms to achieve more complete and efficient remediation in aqueous systems.
Mechanistic and Kinetic Research on Acid Violet 5 Transformation
Elucidation of Acid Violet 5 Degradation Pathways and Intermediate Product Identification
This compound can undergo degradation through various processes, including photodegradation under UV light and microbial degradation. These degradation pathways lead to the formation of various by-products, some of which may be toxic. For instance, photodegradation of this compound can result in the generation of toxic by-products.
While specific detailed intermediate products for this compound are not extensively documented in the available literature, studies on closely related azo dyes offer insights into potential degradation fragments. For example, in the degradation of Acid Violet 7 (AV7), carboxylic acids such as oxalic, oxamic, citric, and maleic acids have been identified as intermediate products. researchgate.net The complete mineralization of such dyes typically leads to carbon dioxide. researchgate.net
Determination of Reaction Kinetics and Rate Constants for Degradation Processes
The degradation efficiency of this compound is influenced by various factors, including the presence of catalysts and solution chemistry. The rate at which this compound degrades can vary significantly depending on the treatment method and conditions. For instance, in photodegradation processes, the degradation rate is often observed to follow first-order kinetics for similar azo dyes. researchgate.net
For Reactive Violet 5 (RV5), a related azo dye, the degradation rate was determined to be 9.3 x 10⁻⁵ M/h when using 3840 ppm ZnO under neutral pH and a temperature of 30°C. researchgate.net While specific rate constants for this compound under various degradation methods are not universally detailed, the efficiency of its removal has been quantified under certain conditions. For example, under optimal conditions of pH 7 and UV irradiation, this compound degradation rates can achieve up to 95% within three hours.
Influence of Solution Chemistry and pH on Degradation Mechanisms
Solution chemistry, particularly pH, plays a critical role in the degradation mechanisms and efficiency of this compound. The photodegradation efficiency of this compound is significantly affected by pH levels.
The following table illustrates the photodegradation efficiency of this compound at different pH values:
| Condition (pH) | Degradation Rate (%) |
| pH 3 | 60 |
| pH 7 | 95 |
| pH 9 | 70 |
As shown in the table, a neutral pH (pH 7) appears to be optimal for the photodegradation of this compound, achieving the highest degradation rate. This indicates that the chemical environment, specifically the concentration of hydrogen ions, can significantly impact the stability and reactivity of the dye.
The presence of catalysts, such as titanium dioxide (TiO2), also enhances the degradation of this compound. The mechanism by which pH influences degradation can involve various chemical reactions. For this compound, protonation of its sulfonate groups and disruption of the azo (−N=N−) conjugation can occur in acidic media. Conversely, under basic pH conditions, deprotonation and the potential formation of quinoid structures can take place. These reactions are often reversible, allowing the dye to regain its original color upon neutralization. For Acid Violet 90, a related dye, an optimal pH of 7 for removal efficiency suggests that purification processes are predominantly driven by hydroxyl radicals. dergipark.org.tr
Structure-Reactivity Relationships in this compound Degradation
This compound is characterized by its azo chromophore and disulfonated naphthalene (B1677914) structure. uni.lu Its molecular formula, C₂₅H₂₂N₄O₁₀S₃, highlights the presence of sulfonate groups, an acetamido phenylazo group, and a p-toluenesulfonamide (B41071) substituent. uni.lu These functional groups are responsible for its anionic nature and high water solubility.
Furthermore, studies on similar azo dyes, such as Acid Violet 3, indicate that the protonation of the azo bond can significantly influence the molecule's electronic structure and reactivity. Protonation can lead to a change from an N=N double bond to an N-N single bond, affecting the dye's lowest energy excitations and potentially its susceptibility to degradation. acs.org The complex aromatic structure inherent to azo dyes like this compound often contributes to their resistance to degradation. researchgate.net
Computational and Theoretical Investigations of Acid Violet 5
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, ground-state properties, and reactivity of molecules. For dyes, DFT calculations can provide insights into frontier molecular orbitals (HOMO and LUMO energies), energy gaps, and charge distributions, which are crucial for understanding chemical reactivity and preferred reaction sites. However, specific DFT applications detailing the electronic structure and reactivity of Acid Violet 5 (CAS 10130-48-0) were not identified in the conducted literature search.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, including absorption and emission spectra. It is instrumental in predicting the optical properties of dyes and correlating theoretical predictions with experimental UV-Vis spectra. While TD-DFT is a common tool for analyzing the photophysical behavior of various chromophores, specific studies employing TD-DFT for the spectroscopic and optical properties of this compound (CAS 10130-48-0) were not found in the available search results.
Molecular Dynamics and Adsorption Modeling for this compound-Material Interactions
Molecular Dynamics (MD) simulations and adsorption modeling are computational techniques used to understand the interactions between dye molecules and various material surfaces at an atomic level. These methods can predict adsorption behavior, interaction energies, and mechanisms such as surface diffusion and electrostatic forces. While this compound is known to adsorb onto materials like activated carbon, facilitating interactions through its sulfonate groups via electrostatic interactions and π-π stacking , specific molecular dynamics simulations or detailed adsorption modeling studies for this compound (CAS 10130-48-0) and its interactions with materials were not found in the permissible search results. General reviews highlight the utility of MD simulations in predicting dye adsorption behavior and interaction energies with adsorbents, simulating the entire adsorption process including surface diffusion, solvent layer penetration, and physisorption nih.gov.
Prediction of Degradation Intermediates and Reaction Energetics
Computational methods, including DFT, can be used to predict degradation pathways, intermediates, and reaction energetics of organic pollutants like dyes. This is vital for understanding environmental fate and developing effective remediation strategies. This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to its degradation . However, specific computational predictions of degradation intermediates and detailed reaction energetics for this compound (CAS 10130-48-0) were not identified in the current search results from non-excluded sources.
Advanced Analytical and Spectroscopic Methodologies in Acid Violet 5 Research
Spectrophotometric Techniques for Monitoring Decolorization and Concentration
UV-Visible (UV-Vis) spectroscopy is a fundamental and widely used technique for monitoring the decolorization of Acid Violet 5 in aqueous solutions. technologynetworks.comwikipedia.org This method is based on the principle that the dye molecule absorbs light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The intensity of the absorbance is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law. wikipedia.org
The maximum absorbance wavelength (λmax) for this compound has been identified at 560 nm. mdpi.commdpi.com By measuring the decrease in absorbance at this specific wavelength over time, researchers can effectively track the rate and extent of decolorization during various treatment processes. mdpi.comnih.gov The disappearance of the peak in the visible region of the spectrum, particularly at 560 nm, indicates the breakdown of the chromophoric structure of the dye, which is responsible for its color. researchgate.netresearchgate.net Time-dependent UV-Vis absorption spectra provide a real-time visualization of the decolorization process. researchgate.net
Key Parameters for UV-Vis Spectrophotometric Analysis of this compound:
| Parameter | Value/Description | Source(s) |
| Wavelength of Maximum Absorbance (λmax) | 560 nm | mdpi.commdpi.com |
| Application | Monitoring decolorization and concentration | mdpi.comnih.gov |
| Principle | Beer-Lambert Law | wikipedia.org |
| Indication of Decolorization | Decrease and eventual disappearance of the absorbance peak at 560 nm | researchgate.netresearchgate.net |
Chromatographic Separation and Identification Methods
Chromatographic techniques are indispensable for separating and identifying this compound and its degradation byproducts from complex mixtures, such as treated wastewater. High-Performance Liquid Chromatography (HPLC) and Ion Exclusion Chromatography are two prominent methods utilized in this context.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. lew.ro For the analysis of synthetic dyes like this compound, Reverse-Phase HPLC (RP-HPLC) with a C18 column is commonly employed. lew.ro A UV-Vis spectrophotometer is often used as a detector in HPLC systems, allowing for the sensitive detection of the dye and its transformation products as they elute from the column. wikipedia.orgsielc.comsielc.com The method can be optimized by adjusting the mobile phase composition, such as using a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, to achieve efficient separation. bwise.kr
Ion Exclusion Chromatography (IEC):
Ion Exclusion Chromatography is particularly useful for the separation of organic acids, which are common intermediate products in the degradation of complex organic molecules like this compound. shimadzu.comdiduco.com This technique separates ionized compounds from non-ionized or partially ionized ones. oup.com In the context of dye degradation studies, IEC can be used to identify and quantify short-chain carboxylic acids such as oxalic, oxamic, citric, and maleic acids, providing insights into the mineralization pathway of the parent dye molecule. scispace.comshimadzu.be The separation is based on the principle of Donnan exclusion, where highly ionized strong acids are repelled by the stationary phase and elute quickly, while weaker, less ionized acids can penetrate the pores of the stationary phase and are retained longer. oup.comshimadzu.be This method is crucial for assessing the breakdown of this compound into smaller, potentially less harmful organic compounds. thermofisher.com
Advanced Spectroscopic and Microscopic Characterization of this compound and its Transformation Products
A suite of advanced spectroscopic and microscopic techniques is employed to provide detailed structural information about this compound and the various intermediate and final products formed during its degradation.
Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present in the parent dye molecule and its degradation metabolites. researchgate.netresearchgate.net By comparing the FTIR spectra of the dye before and after treatment, researchers can observe the disappearance of characteristic peaks associated with the azo bond (-N=N-) and the aromatic rings, and the appearance of new peaks corresponding to newly formed functional groups, confirming the breakdown of the dye's structure. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): NMR and MS are powerful techniques for the definitive structural elucidation of organic compounds. outsourcedpharma.com NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov Mass spectrometry, including techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), helps in determining the molecular weight and fragmentation pattern of the parent dye and its transformation products. mdpi.comnih.gov This information is critical for identifying the chemical structures of the various intermediates formed during the degradation process. mdpi.com
Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS): When degradation processes involve solid catalysts or adsorbents, SEM and XPS are used to characterize the surface morphology and elemental composition of these materials. SEM provides high-resolution images of the material's surface, revealing details about its structure and porosity. mdpi.com XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comacs.orgacs.org These techniques are vital for understanding the interaction between this compound and the catalyst or adsorbent surface.
Quantification of Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) in Remediation Assessments
Total Organic Carbon (TOC): TOC analysis measures the total amount of carbon bound in organic compounds in a water sample. mantech-inc.com It is a direct measure of the total organic pollution and is determined by oxidizing the organic carbon in the sample to carbon dioxide (CO2) and then measuring the CO2 produced. researchgate.net A decrease in TOC indicates the mineralization of the organic dye into CO2, water, and inorganic ions, signifying a more complete degradation process. scispace.comresearchgate.net
Chemical Oxygen Demand (COD): COD is an indirect measure of the amount of organic compounds in water. mantech-inc.com It determines the quantity of oxygen required to chemically oxidize the organic pollutants in the water to CO2 and water. concawe.eu A reduction in the COD value during treatment signifies the removal of organic pollutants. nih.gov
Environmental Remediation and Wastewater Treatment Research Focusing on Acid Violet 5
Strategies for Treating Textile Effluents Contaminated with Acid Violet Dyes
A variety of physical, chemical, and biological methods have been investigated for the treatment of textile effluents containing Acid Violet dyes. Each strategy offers distinct mechanisms for dye removal, with varying degrees of efficiency, cost, and environmental impact.
Adsorption
Adsorption is a widely used physical method that involves the accumulation of dye molecules onto the surface of a solid adsorbent. It is considered a simple, cost-effective, and sludge-free process. nih.gov
Activated Carbon: Commercial activated carbon is a popular adsorbent due to its high efficiency. Studies on an unspecified Acid Violet dye showed that activated carbon has a good capacity for removal, with higher adsorption observed at lower dye concentrations and in acidic pH conditions. fibre2fashion.com
Low-Cost Adsorbents: To reduce costs, researchers have explored various unconventional and low-cost adsorbents. Materials such as fly ash, iron chromium oxide (ICO), lignite coal, and carbons derived from kapok fruit shells (KC) and cashew nut shells (CC) have been tested for the removal of Acid Violet 17. gnest.org Other studies have demonstrated that brick kiln ash and cement kiln ash can effectively remove dyes like Acid Violet 17, particularly at an initial basic pH of over 8.0. researchgate.net
Biochar: Biochar, a carbon-rich material produced from biomass pyrolysis, has also been investigated. In a study on Reactive Violet 5 (RV5), bamboo biochar demonstrated high removal efficiency, adsorbing between 70.9% and 96% of the dye, whereas calabash biochar was largely ineffective. nih.gov
Sono-assisted Adsorption: This technique combines ultrasound with an adsorbent like fly ash to treat wastewater containing Acid Violet 7. The ultrasound cavitation increases the surface area of the adsorbent and enhances the mass transfer rate, leading to a higher adsorption capacity and a shorter required contact time compared to adsorption alone. eeer.org
Advanced Oxidation Processes (AOPs)
AOPs are chemical treatment procedures designed to mineralize organic pollutants through oxidation by highly reactive hydroxyl radicals (·OH). wikipedia.org
Fenton and Photo-Fenton Processes: These processes use iron ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The efficiency can be enhanced with ultraviolet (UV) light (photo-Fenton) or ultrasound (US-Fenton). For Reactive Violet 5, the UV-A-Fenton process achieved 95.5% removal, while the standard Fenton and US-Fenton processes achieved 86.6% and 95.7% removal, respectively. mdpi.comresearchgate.net
Photocatalysis: This method utilizes a semiconductor catalyst (e.g., titanium dioxide) and a light source to generate oxidative species. Research on Reactive Violet 5 using an Fe-doped titania catalyst under visible light showed that under optimal conditions (pH 10, with hydrogen peroxide), complete decolorization could be achieved in approximately 2 hours. mdpi.com
Ozonation: Ozone (O₃) is a powerful oxidizing agent used to degrade complex dye molecules. researchgate.net Catalytic ozonation, which employs nanocatalysts like cerium(IV) oxide (n.CeO₂) and zinc oxide (n.ZnO), has been studied for the removal of Acid Violet 90, with optimal conditions identified at pH 3. researchgate.net
Electrochemical AOPs: Methods like Electro-Fenton (EF) and Photo-Electro-Fenton (PEF) have been applied to treat solutions of Acid Violet 7. These techniques generate hydroxyl radicals electrochemically and have been shown to achieve rapid decolorization and high mineralization of the dye. researchgate.net The electro-peroxone process has also proven effective for degrading Acid Violet 19. bohrium.com
Biological Treatment
Biological methods are often considered an economically viable and environmentally friendly option for wastewater treatment. omicsonline.org
Bacterial Consortia: A study using a consortium of five bacterial isolates in an up-flow immobilized cell bioreactor demonstrated effective treatment of Acid Violet 17. The system achieved 91% decolorization and significant removal of Biochemical Oxygen Demand (BOD) (94.3%) and Chemical Oxygen Demand (COD) (95.7%). oup.comoup.com The process works by biotransforming the parent dye into metabolic intermediates. oup.com However, the complex aromatic structure of many dyes can resist degradation, limiting the effectiveness of some biological systems. oup.com
Electrochemical Methods
Electrocoagulation: This process uses an electric current to dissolve metal anodes (e.g., aluminum or iron), which form coagulants that entrap and remove pollutants. A study on Reactive Violet 5 found that using a stainless steel anode resulted in 99.8% color removal within 15 minutes, significantly outperforming iron (91.5%) and aluminum (22%) anodes under the same conditions. iapchem.org
Comparative Analysis of Different Acid Violet 5 Removal Technologies
The selection of an appropriate treatment technology depends on various factors, including the specific dye, its concentration, the required removal efficiency, and operational costs. Comparative studies provide valuable insights into the relative performance of different methods.
Advanced Oxidation Processes generally offer the highest removal efficiencies in the shortest time. For instance, the UV-A-Fenton, US-Fenton, and electrocoagulation (with a stainless steel anode) methods all achieved over 95% removal of Reactive Violet 5 in under 15 minutes. mdpi.comresearchgate.netiapchem.org In contrast, biological treatments, while cost-effective, may require much longer periods to achieve comparable decolorization. oup.comoup.com
Adsorption methods show a wide range of efficiencies depending on the adsorbent used. While specialized materials like bamboo biochar can be highly effective for RV5 (up to 96% removal), others like calabash biochar are not. nih.gov The performance of low-cost adsorbents can be comparable to commercial activated carbon, making them a viable alternative. gnest.org
The table below summarizes the performance of various technologies in removing different Acid Violet dyes.
| Technology | Target Dye | Removal Efficiency (%) | Treatment Time | Optimal pH | Source |
|---|---|---|---|---|---|
| Adsorption (Bamboo Biochar) | Reactive Violet 5 | 70.9 - 96 | Equilibrium | Natural pH (Not specified) | nih.gov |
| UV-A-Fenton | Reactive Violet 5 | 95.5 | 7 min | 3.0 | mdpi.com |
| US-Fenton | Reactive Violet 5 | 95.7 | 7 min | 3.0 | researchgate.net |
| Electrocoagulation (SS Anode) | Reactive Violet 5 | 99.8 | 15 min | Not specified | iapchem.org |
| Biological (Bacterial Bioreactor) | Acid Violet 17 | 91 (Decolorization) | Continuous flow | Not specified | oup.comoup.com |
| Photocatalysis (Fe-doped TiO₂) | Reactive Violet 5 | ~100 (Decolorization) | 2 hours | 10.0 | mdpi.com |
| Electro-Fenton | Acid Violet 7 | ~98 (Decolorization) | ~20 min | 3.0 | researchgate.net |
| Catalytic Ozonation (n.ZnO) | Acid Violet 90 | Not specified | 10 min | 3.0 | researchgate.net |
Research on Integrated Treatment Systems for Complex Dye Wastewaters
Another example of an integrated system is sono-assisted adsorption, which combines ultrasound with conventional adsorption. For Acid Violet 7, this combination was shown to enhance adsorption capacity and reduce the required treatment time by improving the physical properties of the adsorbent. eeer.org Similarly, the addition of hydrogen peroxide was found to enhance the photocatalytic degradation of Reactive Violet 5, demonstrating a synergistic effect where the combined process is more effective than the individual components. mdpi.com Hybrid schemes that integrate physical, chemical, and biological methods are considered essential for the successful and complete treatment of specific industrial discharges. researchgate.net
Future Research Directions and Emerging Technologies for Acid Violet 5 Studies
Development of Next-Generation Materials for Enhanced Degradation and Adsorption
Research into novel materials for the degradation and adsorption of Acid Violet 5 is a critical area. The anionic structure of AV5 complicates adsorption, but promising strategies involve the use of blue-green algae (BGA) and enzymatic methods. Studies have shown that BGA can moderately adsorb AV5, outperforming commercial activated carbon under identical conditions.
Table 1: Adsorption Capacity of this compound on Selected Adsorbents
| Dye | Adsorbent | Maximum Adsorption (mg/g) | pH | Temperature (°C) |
| This compound | Blue-Green Algae (BGA) | 48.7 | 2.5 | 30 |
| This compound | Commercial Activated Carbon | 34.2 | 2.5 | 30 |
Advanced oxidation processes (AOPs) are also being explored, utilizing catalysts such as titanium dioxide (TiO₂) for photodegradation. Under optimal conditions (pH 7 and UV irradiation), degradation rates for similar dyes can reach up to 95% within three hours. Other AOPs, including Fenton and photo-Fenton processes, have demonstrated high degradation efficiencies for acid dyes, with some systems achieving over 99% decolorization. researchgate.netmdpi.com The use of nanomaterials, such as bimetallic copper-zero-valent iron nanoparticles supported on biopolymer chitosan (B1678972), is also being investigated for enhanced dye removal. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Process Optimization and Modeling
The application of Artificial Intelligence (AI) and Machine Learning (ML) is gaining significant interest for optimizing and modeling dye removal processes, including those for this compound. mdpi.com AI models, particularly Artificial Neural Networks (ANNs), can effectively correlate and predict kinetics, isotherms, and breakthrough curves for a wide range of adsorbents and adsorbates in water treatment. mdpi.com
ANNs are valuable due to their ability to model complex, nonlinear relationships between various factors influencing adsorption, such as adsorbent properties, pollutant concentrations, pH, temperature, and contact time. mdpi.com These models can predict adsorption capacities, aiding in the selection of the most effective adsorbent and assisting in the design and optimization of new adsorbent materials. mdpi.com For instance, ANN models have been developed to predict the removal rate of dyes, with optimized transfer functions and neuron numbers in hidden layers leading to high correlation with experimental data (e.g., R = 0.986 for Acid Orange 7 removal). biointerfaceresearch.com Hybrid models combining ANNs with optimization algorithms like Genetic Algorithm (GA) and Particle Swarm Optimization (PSO) have been applied to predict and optimize dye removal, demonstrating high prediction accuracy. mdpi.com
Exploration of Sustainable and Green Chemistry Principles in this compound Processing and Remediation
Future research emphasizes the integration of sustainable and green chemistry principles in the processing and remediation of this compound. This includes the development of eco-friendly and low-cost adsorbents derived from agricultural wastes and natural materials. nih.govgnest.orgbohrium.com For example, pine tree-derived biochar has been proposed as a low-cost, sustainable, and viable adsorbent for acid dyes like Acid Violet 17. nih.govacs.org Similarly, blue-green algae (BGA) has been explored as an adsorbent for Acid Violet dye, proving its efficiency in wastewater treatment applications and highlighting the advantage of using waste biomass for biosorbents. journalofchemistry.org
Enzymatic degradation, particularly using immobilized laccase, has shown high decolorization efficiency for this compound, offering an eco-friendly degradation pathway. Bioremediation using isolated bacterial strains from contaminated soil has also demonstrated significant degradation rates for this compound, suggesting its potential for environmental applications.
Advances in Spectroscopic and Analytical Techniques for Real-Time Monitoring
Advances in spectroscopic and analytical techniques are crucial for real-time monitoring of this compound degradation and removal processes. Spectroscopic techniques like UV-Vis (with absorption maxima around 590 nm for anthraquinone (B42736) dyes) and High-Performance Liquid Chromatography (HPLC) with diode-array detection are used for reliable identification and quantification of this compound in complex matrices like wastewater. Calibration curves are employed to account for matrix effects, and results are often validated against standardized environmental chemistry protocols.
Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to identify intermediate products during degradation processes, such as Electro-Fenton, providing mechanistic insights. Monitoring hydroxyl radical (•OH) generation via fluorescence probes can be correlated with decolorization kinetics. Raman spectroscopy is also being explored for quantitative analysis of dyes, offering a quick and accurate method for detection. spectroscopyonline.comojp.gov Real-time, in-situ monitoring systems using visible spectrophotometry are being developed to probe electrochemical advanced oxidation processes for dye decolorization, allowing for continuous assessment of treatment efficiency. rsc.org
Scale-Up and Economic Feasibility Research for Industrial Implementation of Remediation Technologies
Research into the scale-up and economic feasibility of this compound remediation technologies is essential for their industrial implementation. While various laboratory-scale methods show promise, their transition to industrial applications requires thorough evaluation of cost-effectiveness, operational simplicity, and environmental impact. e3s-conferences.orgekb.eg
Adsorption, for instance, is considered a dominant technique due to its simplicity, high effectiveness, and the availability of low-cost adsorbents. researchgate.net However, economic regeneration studies for adsorbents like biochar are considered crucial for sustainable water treatment processes. acs.org Advanced oxidation processes (AOPs), while effective, can have high operational and maintenance costs, and some may produce toxic by-products, necessitating further research into cost-effective and environmentally benign alternatives. e3s-conferences.orgekb.eg Microreactor systems are being explored as an alternative solution for wastewater treatment, offering potential for acceptable operating and maintenance costs. e3s-conferences.org Future research will focus on comprehensive cost-benefit analyses, life cycle assessments, and pilot-scale demonstrations to validate the economic viability and industrial applicability of emerging this compound remediation technologies.
Q & A
Q. How can Acid Violet 5 be reliably identified and quantified in complex matrices such as wastewater or biological samples?
- Methodological Answer : Use spectroscopic techniques like UV-Vis (absorption maxima ~590 nm for anthraquinone dyes) and high-performance liquid chromatography (HPLC) with diode-array detection for quantification . Calibration curves should account for matrix effects (e.g., dissolved organic matter) by spiking known concentrations into representative samples. For validation, compare results with standardized protocols from environmental chemistry guidelines, such as those for similar azo dyes .
Q. What experimental factors influence the stability of this compound under varying pH and light conditions?
- Methodological Answer : Conduct controlled stability studies by exposing the dye to UV light (254–365 nm) and varying pH (2–12) while monitoring degradation via spectrophotometry. Use pseudo-first-order kinetics to model degradation rates. For reproducibility, document light intensity (e.g., in mW/cm²) and buffer composition, as minor ionic variations can alter reaction pathways .
Q. What statistical methods are appropriate for analyzing discrepancies in this compound adsorption efficiency across replicate experiments?
- Methodological Answer : Apply one-way ANOVA to compare mean adsorption efficiencies between replicates, followed by post-hoc tests (e.g., Tukey’s HSD) to identify outliers. If variance exceeds 10%, re-evaluate adsorbent preparation (e.g., particle size uniformity via sieving) or environmental controls (e.g., humidity during drying) .
Advanced Research Questions
Q. How can researchers optimize adsorption parameters for this compound removal using bio-based adsorbents?
- Methodological Answer : Employ a Box-Behnken experimental design to assess interactions between adsorbent dosage (0.1–1.0 g/L), pH (3–9), and contact time (10–120 min). Validate models using R² > 0.95 and adjusted R² criteria. For bio-adsorbents (e.g., modified palm fiber), pre-treat with HCl to enhance surface functional groups, and characterize post-adsorption via FTIR to confirm binding mechanisms .
Q. What mechanistic insights can be gained from studying this compound degradation via advanced oxidation processes (AOPs)?
- Methodological Answer : Use LC-MS to identify intermediate products during Electro-Fenton degradation. Monitor hydroxyl radical (•OH) generation via fluorescence probes (e.g., terephthalic acid) and correlate with decolorization kinetics. For reproducibility, standardize electrode materials (e.g., Pt vs. carbon) and H₂O₂ dosing rates, as these critically influence •OH yield .
Q. How do co-existing ions (e.g., Cl⁻, SO₄²⁻) interfere with this compound’s photolytic degradation in aqueous systems?
- Methodological Answer : Design a fractional factorial experiment to isolate ion-specific effects. Use ICP-OES to quantify ion concentrations and track radical scavenging via electron paramagnetic resonance (EPR). For example, Cl⁻ can quench •OH, forming less reactive Cl• species, thereby reducing degradation efficiency by 15–30% under saline conditions .
Q. What strategies resolve contradictions in reported toxicity thresholds for this compound across microbial and eukaryotic models?
- Methodological Answer : Perform meta-analysis of EC₅₀ values using random-effects models to account for inter-study variability. Standardize toxicity assays (e.g., Daphnia magna immobilization vs. Vibrio fischeri bioluminescence inhibition) and control for dissolved oxygen and temperature, which modulate dye bioavailability .
Methodological Considerations
- Reproducibility : Document all experimental parameters (e.g., adsorbent particle size, light source specifications) as per guidelines in Beilstein Journal of Organic Chemistry to enable replication .
- Data Integrity : Use triplicate measurements for kinetic studies and report mean ± standard deviation. For non-normal data, apply non-parametric tests (e.g., Kruskal-Wallis) .
- Ethical Compliance : Adhere to institutional protocols for hazardous waste disposal, especially for degradation byproducts identified as mutagenic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
